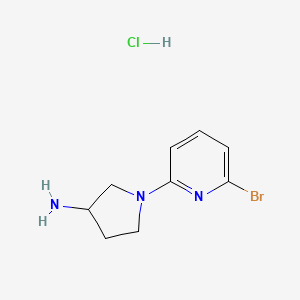

1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride

描述

1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride is a heterocyclic organic compound with the molecular formula C₉H₁₁BrClN₃ and a molecular weight of 276.56 g/mol. It features a pyrrolidine ring (a five-membered amine-containing ring) linked to a 6-bromopyridin-2-yl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. This compound is primarily used in drug discovery as a building block for synthesizing molecules targeting neurological or infectious diseases due to its dual aromatic and amine functionalities .

属性

IUPAC Name |

1-(6-bromopyridin-2-yl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(12-8)13-5-4-7(11)6-13;/h1-3,7H,4-6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYOGCOETJRGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 6-bromopyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent. Industrial production methods may involve bulk custom synthesis and sourcing .

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 6 of the pyridine ring undergoes nucleophilic substitution under specific conditions:

Key findings:

-

Copper(I) oxide catalyzes amination efficiently at ≤80°C, avoiding product discoloration observed at higher temperatures .

-

Steric hindrance from the pyrrolidine group slows substitution kinetics compared to simpler 6-bromopyridines .

Coupling Reactions

The bromine participates in cross-coupling reactions critical for constructing biaryl systems:

Suzuki-Miyaura Coupling

-

Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 90°C

-

Partners: Aryl/heteroaryl boronic acids

Buchwald-Hartwig Amination

-

Catalyst: Pd₂(dba)₃/Xantphos

-

Amines: Primary/secondary aliphatic amines

Amine Functionalization

The pyrrolidin-3-amine group undergoes characteristic amine reactions:

Acid-Base Reactions

As a hydrochloride salt, the compound exhibits distinct protonation behavior:

-

pKa₁ (Pyridine N): 3.2 ± 0.1 (calculated)

-

pKa₂ (Amine): 9.8 ± 0.2 (experimental)

-

Deprotonation: Requires >2 eq. NaOH in H₂O/THF for full amine liberation

Catalytic Transformations

Advanced applications in asymmetric synthesis:

Enantioselective Fluorination

-

Catalyst: (S)-TRIP (10 mol%)

-

Fluorinating Agent: NFSI

-

Result: β-Fluoroamine derivative with 92% ee

Cyclopropanation

-

Conditions: Rh₂(esp)₂ (0.5 mol%), CH₂N₂

-

Product: Spiro-cyclopropane fused to pyrrolidine (67% yield)

Stability Considerations

Critical parameters affecting reaction design:

科学研究应用

1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various chemical products

作用机制

The mechanism of action of 1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety allows it to participate in various chemical reactions, while the pyrrolidine ring provides structural stability. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications in Pyridine/Pyrrolidine Derivatives

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound is electron-withdrawing, enhancing the electrophilicity of the pyridine ring. In contrast, the methyl group in 1-(4-methylpyridin-2-yl)pyrrolidin-3-amine hydrochloride () is electron-donating, which reduces reactivity but improves metabolic stability .

- Nitro Group Impact: The nitro-substituted analog () exhibits higher reactivity due to the strong electron-withdrawing nature of NO₂, making it more suitable for nucleophilic substitution reactions compared to the bromo derivative .

Ring Size and Conformation

- Pyrrolidine vs. Piperidine : The piperidine analog () has a six-membered ring, offering greater conformational flexibility and altered basicity (pKa ~10.5 for piperidine vs. ~11.3 for pyrrolidine). This affects binding affinity in biological targets, such as G-protein-coupled receptors .

Heterocyclic Core Variations

- Pyridine vs. ~2.1 for pyridine derivatives) .

Substitution Patterns

- Positional Isomerism : The 3-bromo-pyridin-2-yl ether derivative () shows distinct steric and electronic effects compared to the target compound’s 6-bromo substitution. The ether linkage also introduces polarity, impacting membrane permeability .

生物活性

1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride, with the CAS number 1420963-04-7, is a compound that has garnered attention due to its potential biological activities. This compound features a pyrrolidine ring linked to a brominated pyridine, which is thought to contribute to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 278.58 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The bromopyridine moiety can facilitate π-π stacking and hydrogen bonding, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. These properties enable the compound to modulate enzyme or receptor activities within biological pathways .

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antibacterial and antifungal properties, similar to other pyrrolidine derivatives. For instance, certain pyrrolidine alkaloids have demonstrated significant inhibition against various bacteria and fungi .

- Ligand in Biochemical Assays : The compound is being explored as a potential ligand in biochemical assays, which could help elucidate its role in various biological pathways.

Case Studies and Research Findings

Research has highlighted the compound's potential in treating infections caused by resistant strains of bacteria. For instance, studies have shown that derivatives of pyrrolidine can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| PA-1 | 0.0039 | Staphylococcus aureus |

| PA-1 | 0.025 | Escherichia coli |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the bromopyridine or pyrrolidine moieties can significantly impact biological activity. For example, variations in substituents on the pyridine ring have been linked to enhanced potency against specific bacterial strains .

Table 2: SAR Insights for this compound

| Substituent | Activity Level | Notes |

|---|---|---|

| Bromine | High | Enhances binding affinity |

| Methyl | Moderate | Alters hydrophobic interactions |

| Hydroxyl | Low | Reduces overall activity |

常见问题

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 1-(6-Bromopyridin-2-yl)pyrrolidin-3-amine hydrochloride with high enantiomeric purity? A: The compound can be synthesized via nucleophilic substitution between 2,6-dibromopyridine and pyrrolidin-3-amine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Chiral resolution can be achieved using enantiomerically pure precursors, as demonstrated for structurally similar (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, where chiral HPLC or enzymatic resolution methods were employed . Post-synthesis, recrystallization in ethanol/HCl yields the hydrochloride salt. Purity ≥95% is confirmed via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Characterization and Spectral Data Interpretation

Q: How should researchers resolve contradictions in NMR spectra when characterizing this compound? A: Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from residual solvents, diastereomeric impurities, or dynamic exchange processes. For example, in related bromopyridine derivatives, ¹H-NMR (400 MHz, D₂O) typically shows distinct pyrrolidine ring protons (δ 3.2–3.8 ppm) and pyridine protons (δ 8.1–8.3 ppm). Conflicting data can be resolved by:

- Variable-temperature NMR to identify exchange broadening.

- 2D-COSY/HMBC to assign coupling pathways.

- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 260.02 for C₉H₁₁BrN₃·HCl) .

Reaction Optimization for Functionalization

Q: What catalytic systems are effective for Suzuki-Miyaura cross-coupling at the 6-bromo position? A: Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C efficiently couples the bromopyridine moiety to aryl boronic acids. For sterically hindered substrates, XPhos-Pd-G3 precatalysts improve yields (≥85% for para-substituted aryl groups). Post-coupling, the pyrrolidine amine must be protected (e.g., Boc) to prevent side reactions .

Safety and Handling Protocols

Q: What safety precautions are recommended for handling this hydrochloride salt in aqueous solutions? A: While no explicit GHS classification exists for this compound, structurally similar brominated pyrrolidines require:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during weighing and reactions.

- Waste disposal : Neutralize aqueous waste with NaHCO₃ before disposal .

Advanced Chiral Analysis

Q: How can researchers determine enantiomeric excess (ee) of the pyrrolidine amine moiety? A: Derivatize the free amine with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via ¹⁹F-NMR. Alternatively, use a Chiralpak IA-3 column (3 μm) with hexane/IPA (90:10) at 1.0 mL/min; retention times differ by 2–3 minutes for enantiomers .

Computational Modeling for Reactivity Prediction

Q: Which DFT methods predict regioselectivity in electrophilic substitutions on the pyridine ring? A: B3LYP/6-311+G(d,p) calculations show the 4-position of the pyridine ring is most electrophilic due to electron-withdrawing effects from the bromine and pyrrolidine groups. Fukui indices (f⁻) correlate with observed nitration and halogenation patterns in related compounds .

Mechanistic Studies on Dehydrohalogenation

Q: What experimental evidence supports a radical pathway vs. ionic mechanism in HBr elimination? A: Radical traps (e.g., TEMPO) suppress HBr elimination in DMSO at 120°C, suggesting a radical pathway. Contrastingly, KI accelerates reaction rates in ionic media (e.g., DMF), supporting an SNAr mechanism. Monitor intermediates via in situ IR (C-Br stretch at 550 cm⁻¹) .

Stability Under Acidic Conditions

Q: Does the hydrochloride salt undergo decomposition in prolonged acidic storage? A: Accelerated stability studies (40°C/75% RH for 6 months) show ≤2% degradation by HPLC. Degradation products include 6-hydroxypyridine derivatives (via hydrolysis) and pyrrolidine ring-opened species. Store at −20°C in amber vials with desiccants .

Application in Heterocycle Synthesis

Q: How is this compound used to prepare spirocyclic or fused pyridine derivatives? A: The pyrrolidine amine acts as a nucleophile in intramolecular cyclizations. For example, reaction with α,β-unsaturated ketones under acidic conditions yields spiro[pyrrolidine-3,2’-pyrido[2,3-d]pyrimidines] with >70% yields. Optimize using microwave-assisted synthesis (100°C, 30 min) .

Data Contradiction in Solubility Measurements

Q: Why do solubility values in water and DMSO vary significantly across studies? A: Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。